2,4,6,8-Tetramethylcyclotetrasiloxane

Descripción

Contextualization within Cyclic Siloxanes and Organosilicon Compounds

Organosilicon chemistry is centered around compounds containing carbon-silicon bonds. Within this field, siloxanes are a major class characterized by a Si-O-Si functional group. wikipedia.org These compounds can be linear or cyclic, forming the backbone of silicones. wikipedia.org Cyclic siloxanes, or cyclosiloxanes, are defined by a closed loop of alternating silicon and oxygen atoms. silicones.eu Their general formula is often represented as [R₂SiO]n, where 'n' denotes the number of repeating units. rsc.org

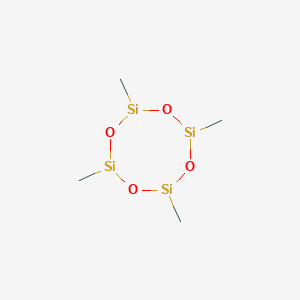

2,4,6,8-Tetramethylcyclotetrasiloxane (D4H) is a specific cyclosiloxane where the ring is composed of four silicon atoms and four oxygen atoms (an eight-membered ring). guidechem.comacs.org Each silicon atom in the D4H ring is bonded to one methyl group (CH₃) and one hydrogen atom (H), distinguishing it from the more common octamethylcyclotetrasiloxane (B44751) (D4), where each silicon is bonded to two methyl groups. wikipedia.org This Si-H bond is a key feature, providing a reactive site for various chemical transformations. rsc.org

The synthesis of siloxanes often begins with the hydrolysis of organosilicon chlorides, such as dimethyldichlorosilane. wikipedia.org This process can yield a mixture of linear and cyclic siloxanes, from which specific compounds like D4H can be isolated. wikipedia.org The Si-O-Si angle in siloxanes is notably wide, around 142.5°, which results in low barriers to bond rotation and contributes to the high flexibility and low glass transition temperatures of many silicone materials. wikipedia.org

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₄H₁₆O₄Si₄ nist.gov |

| Molecular Weight | 240.51 g/mol sigmaaldrich.com |

| Appearance | Colorless clear liquid chemimpex.comchemicalbook.com |

| Boiling Point | 134 °C chemimpex.comchemicalbook.comsigmaaldrich.com |

| Melting Point | -69 °C chemicalbook.comsigmaaldrich.com |

| Density | 0.986 g/mL at 25 °C chemicalbook.comsigmaaldrich.com |

| Refractive Index | n20/D 1.387 chemicalbook.comsigmaaldrich.com |

| Solubility | Insoluble in water; miscible with most organic solvents guidechem.comfishersci.ca |

This table is interactive. Users can sort and filter the data.

Academic Significance and Contemporary Research Trajectories

The academic and industrial interest in D4H stems primarily from its role as a versatile building block and precursor. guidechem.com The presence of reactive Si-H bonds allows it to undergo addition reactions (hydrosilylation) with unsaturated compounds like alkenes. guidechem.comchemicalbook.com This reactivity is extensively utilized to synthesize a wide variety of functionally modified silicone fluids and to create cross-linked networks in polymers. guidechem.comchemicalbook.com

Key Research Areas:

Polymer Synthesis: D4H is a crucial intermediate in the production of silicone polymers and elastomers. guidechem.comchemimpex.com It is used to manufacture modified siloxanes where a defined hydrogen content and specific chain characteristics are required. chemicalbook.comthermofisher.com Its ability to act as a crosslinker is fundamental in the production of certain types of silicone rubber. guidechem.comchemicalbook.com

Microelectronics and Materials Science: A significant area of research involves the use of D4H as a precursor for chemical vapor deposition (CVD) and other deposition techniques. It is used to create thin films of polysiloxane, silicon dioxide (SiO₂), and silicon oxycarbide (SiCOH). guidechem.comchemicalbook.comfishersci.ca These films are investigated for their applications in microelectronics, particularly as materials with a low dielectric constant, which is critical for fabricating semiconductors and thin-film transistors (TFTs). guidechem.comchemicalbook.comsigmaaldrich.com D4H is also explored as an impregnant for photoelectric materials. chemicalbook.comthermofisher.com

Advanced Coupling Agents: Recent research has focused on the selective functionalization of D4H to create novel coupling agents. rsc.org Through controlled hydrosilylation reactions, different functional groups can be attached to the cyclosiloxane core. rsc.org These bifunctional molecules are designed to bridge inorganic fillers (like silica) and polymer matrices, enhancing the properties of composite materials. One notable application is in the production of "Green Tires," where such coupling agents improve the performance of styrene-butadiene rubber by enhancing rolling resistance and wet skid resistance. rsc.orgsigmaaldrich.com

Specialized Material Development: Research extends to using D4H and its derivatives to synthesize specialized materials. For instance, it has been used in the development of gas permeable membranes and as a building block for complex structures like dendrimers. rsc.orgchemicalbook.com Its derivative, 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane (B36056), is used to synthesize advanced silicone polymers and composites for high-performance applications in the aerospace and electronics industries. chemimpex.com

Table 2: Mentioned Chemical Compounds

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | D4H, TMCTS |

| 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane | D4V |

| Allyltrimethoxysilane | |

| Dimethyldichlorosilane | |

| Hexamethyldisilazyl-lithium | MMNLi |

| Octamethylcyclotetrasiloxane | D4 |

| Polydimethylsiloxane (B3030410) | PDMS |

| Silicon Dioxide | Silica (B1680970) |

| Silicon Oxycarbide | SiCOH |

Structure

2D Structure

Propiedades

InChI |

InChI=1S/C4H12O4Si4/c1-9-5-10(2)7-12(4)8-11(3)6-9/h1-4H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZJUBBHODHNQPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1O[Si](O[Si](O[Si](O1)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12O4Si4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10870958 | |

| Record name | Cyclotetrasiloxane, 2,4,6,8-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid with an odor like ether; [Air Products MSDS] | |

| Record name | Cyclotetrasiloxane, 2,4,6,8-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4,6,8-Tetramethylcyclotetrasiloxane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13549 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

7.02 [mmHg] | |

| Record name | 2,4,6,8-Tetramethylcyclotetrasiloxane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13549 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2370-88-9 | |

| Record name | Cyclotetrasiloxane, 2,4,6,8-tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002370889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclotetrasiloxane, 2,4,6,8-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclotetrasiloxane, 2,4,6,8-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6,8-tetramethylcyclotetrasiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.399 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,4,6,8 Tetramethylcyclotetrasiloxane D4h

Industrial-Scale Preparation Processes

On an industrial scale, the primary focus is on cost-effective and efficient production methods. A significant approach involves the utilization of by-products from other silicone manufacturing processes.

Recovery and Purification from Dichloromethylsilane (B8780727) Reaction By-products

A notable industrial method for producing D4H involves its recovery and purification from the process waste gas generated during the hydrolysis of dichloromethylsilane (CH₃SiHCl₂) to produce linear, end-stopped polymethylpolysiloxanes. google.com In this process, the hydrolysis of dichloromethylsilane is controlled to primarily yield linear polymers. However, a mixture of volatile cyclic polysiloxanes, including D4H, is also formed and carried away in the process off-gas. google.com

This process exhaust gas, which was previously considered a waste stream requiring costly disposal, can be economically repurposed. google.com The volatile components are condensed from the gas stream. This condensate, rich in D4H and other cyclic siloxanes like pentamethylcyclopentasiloxane (B1588019) and hexamethylcyclohexasiloxane, is then subjected to one or more distillation steps. google.com By employing fractional distillation, often using columns with a high number of theoretical plates (at least 8), D4H can be separated and purified to a high degree, typically achieving a purity of at least 98% by weight, and often exceeding 99.9%. google.com This method provides a cost-effective and environmentally conscious route to high-purity D4H. google.com

Laboratory-Scale Synthetic Routes

In a laboratory setting, the synthesis of D4H is often achieved through the direct hydrolysis of a suitable silane (B1218182) precursor. This allows for greater control over reaction conditions and the study of the reaction mechanism.

The most common laboratory-scale synthesis of D4H involves the controlled hydrolysis of methyldichlorosilane (B44661). In a typical procedure, methyldichlorosilane is mixed with a stoichiometric amount of water (0.5 moles of water per mole of silicon-bonded chlorine). chemicalbook.com This reaction is often carried out in a continuous hydrolysis reactor, which can be steam-heated and maintained under pressure (e.g., 60 psig). The temperature is carefully controlled to ensure the hydrolyzate exits at a specific temperature, for instance, around 33°C. chemicalbook.com

The initial hydrolyzate primarily consists of linear, chlorine-terminated methylhydrogensiloxane species, with a smaller fraction of cyclic methylhydrogensiloxanes, including D4H. chemicalbook.com To increase the yield of the desired cyclic product, the hydrolyzate is then subjected to a rearrangement reaction. This is typically achieved by diluting the hydrolyzate in a suitable solvent, such as a hydrocarbon solvent like ISOPAR P™, and adding a catalyst, for example, 0.1% dodecylbenzenesulfonic acid. chemicalbook.com The mixture is then held in a reactor at ambient temperature and pressure for a period, such as 3 hours, to allow for the equilibration and formation of a higher proportion of cyclic species. chemicalbook.com Gas chromatography (GC) analysis can be used to monitor the progress of the reaction, which shows an increase in the concentration of cyclic methylhydrogensiloxanes, including D4H. chemicalbook.com

Control of Compound Purity and Isomeric Composition

The purity and isomeric composition of D4H are critical for its applications, particularly in the electronics industry and in the synthesis of well-defined polymers.

Purification: Following the synthesis, the crude product mixture containing D4H, other cyclic siloxanes, and linear oligomers must be purified. The primary method for purifying D4H is fractional distillation . google.com Due to the different boiling points of the various components in the mixture, D4H can be isolated. For instance, the separation of similar cyclic siloxanes is effectively achieved by vacuum distillation. google.com While specific parameters can vary, the principle relies on carefully controlling the temperature and pressure to selectively vaporize and condense the desired D4H fraction, leaving behind less volatile impurities.

Isomeric Composition: 2,4,6,8-Tetramethylcyclotetrasiloxane exists as a mixture of cis and trans stereoisomers, arising from the relative orientations of the methyl groups on the silicon atoms of the ring. The ratio of these isomers can be influenced by the reaction conditions.

The choice of solvent and catalyst during the hydrolysis and condensation steps can affect the stereoselectivity of the reaction. For some cyclosiloxane syntheses, the use of different solvents or catalysts has been shown to alter the ratio of the resulting stereoisomers.

Furthermore, the cis/trans isomer ratio can potentially be altered after synthesis. In general, the isomerization of cis-trans isomers can be induced by providing sufficient energy to the molecule, for example, through heating or irradiation with light (photoisomerization). stackexchange.com This allows for rotation around chemical bonds, leading to a change in the stereochemical configuration. In the context of related siloxane compounds, studies have shown that the presence of certain catalysts can promote the isomerization between cis and trans forms. Analysis of the isomer ratio is typically performed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, which can distinguish between the different stereoisomers. In some cases, preferential adsorption of one isomer over another can be used to alter the composition of the mixture. nih.gov

Chemical Reactivity and Functionalization of 2,4,6,8 Tetramethylcyclotetrasiloxane D4h

Hydrosilylation Reactions

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a cornerstone of D4H functionalization. wikipedia.org This reaction is a fundamental process for creating organosilicon compounds and is widely used to synthesize a variety of functional reactive silicone fluids. rsc.orgguidechem.com These fluids can then be used to form silicone block copolymers or as crosslinkers for vinyl addition silicone rubber. guidechem.com

The hydrosilylation of D4H is typically facilitated by transition metal catalysts. libretexts.org

Karstedt's Catalyst: This platinum(0)-divinyltetramethyldisiloxane complex is a highly active and commonly used catalyst for hydrosilylation reactions. matthey.comwikipedia.orgheraeus-precious-metals.com It promotes rapid curing at low temperatures, often below 50°C, without the formation of byproducts. matthey.comscientificspectator.com Karstedt's catalyst is valued for its high stability, low color, and the ability to be used in low concentrations. matthey.comheraeus-precious-metals.com It is a homogeneous catalyst, meaning it dissolves in the reaction medium, which allows for lower platinum loadings compared to heterogeneous catalysts. matthey.com

Wilkinson's Catalyst: Chloridotris(triphenylphosphine)rhodium(I), known as Wilkinson's catalyst, is another effective homogeneous catalyst for hydrosilylation. acs.orgbyjus.comwikipedia.org While widely recognized for its role in the hydrogenation of alkenes, it also catalyzes the hydrosilylation of olefins and alkynes. acs.orgbyjus.comadichemistry.com The mechanism involves the oxidative addition of the Si-H bond to the rhodium center. adichemistry.comlibretexts.org

The choice of catalyst can influence the reaction conditions and the selectivity of the hydrosilylation process. rsc.org

The regioselectivity and stereochemistry of D4H hydrosilylation are influenced by several factors, including the substrate, catalyst, and reaction conditions. libretexts.org

Regioselectivity: In the hydrosilylation of terminal alkenes, anti-Markovnikov addition is commonly observed, where the silicon atom attaches to the terminal carbon. wikipedia.org However, achieving high regioselectivity can be challenging due to potential side reactions like olefin isomerization. rsc.org For terminal alkynes, hydrosilylation can yield different isomers, and controlling the regioselectivity to favor one product is a key aspect of synthesis design. libretexts.org

Stereochemistry: The hydrosilylation of alkynes can proceed via cis- or trans-addition. For instance, platinum-catalyzed hydrosilylation of terminal alkynes typically results in cis-addition, yielding (E)-alkenylsilanes. libretexts.org With internal alkynes, a ruthenium-based catalyst has been shown to produce exclusively Z-vinylsilanes through a trans-addition process. sigmaaldrich.comnih.gov The stereochemistry of the resulting product is crucial as it dictates the geometry of the final molecule.

D4H readily undergoes addition reactions with unsaturated alkenes and alkynes, a key method for creating functionalized silicone fluids. rsc.orgguidechem.com This process allows for the introduction of a wide array of organic groups onto the cyclosiloxane core. rsc.org

A one-pot, two-step hydrosilylation procedure has been developed for the selective functionalization of D4H with two different unsaturated substrates. rsc.org For example, reacting D4H with an excess of 1-hexene (B165129) can lead to the incorporation of a single n-hexyl group, forming DH3(n-hexyl). rsc.org Subsequent reaction with another olefin or alkyne allows for the synthesis of well-defined, branched organosilicon compounds. rsc.org

The reaction with alkynes can also be controlled. For example, the hydrosilylation of (triisopropylsilyl)acetylene (B1226034) with D4H can yield a product with three alkenyl arms. rsc.org Internal alkynes, such as 4-octyne, undergo cis-hydrosilylation. rsc.org

The sequential hydrosilylation of D4H with different unsaturated compounds is a powerful strategy for synthesizing branched organosilicon compounds and silane (B1218182) coupling agents. rsc.orgrsc.org Silane coupling agents are hybrid compounds that can bond with both inorganic and organic materials, making them useful for improving the mechanical strength and adhesion of composite materials. shinetsusilicone-global.com

By carefully controlling the stoichiometry and order of addition, it is possible to create molecules with a specific number of different functional groups attached to the D4H core. rsc.org For instance, a one-pot procedure can yield compounds with a defined number of silyl (B83357) groups that have an affinity for silica (B1680970), and organic groups (like alkyl, epoxy, or ether) that can bond with polymers. rsc.org This approach has been used to synthesize a variety of new branched organosilicon compounds with excellent yields. rsc.orgrsc.org

Cross-Coupling Reactions with Aryl Bromides

While the direct cross-coupling of D4H with aryl bromides is not a primary reaction pathway, its derivative, 2,4,6,8-tetravinyl-2,4,6,8-tetramethylcyclotetrasiloxane (D4V), is used in palladium-catalyzed cross-coupling reactions with aryl bromides to produce styrene (B11656) derivatives. guidechem.comchemicalbook.comsigmaaldrich.com This highlights the utility of functionalized D4H derivatives in carbon-carbon bond-forming reactions.

Hydrolysis and Condensation Reactions in Functionalization

D4H can be synthesized through the hydrolysis of methyldichlorosilane (B44661). chemicalbook.com The initial hydrolyzate contains a mixture of linear and cyclic siloxanes. chemicalbook.com This hydrolyzate can then undergo rearrangement to increase the yield of D4H. chemicalbook.com While D4H itself is immiscible with water, it can be decomposed by water, potentially evolving hydrogen gas. chemicalbook.comnih.gov This reactivity can be harnessed for further functionalization, although it is less controlled than hydrosilylation. The hydrolysis of the Si-H bond can lead to the formation of silanols, which can then undergo condensation reactions to form larger polysiloxane structures.

Below is an interactive data table summarizing the functionalization reactions of D4H.

Polymerization Science of 2,4,6,8 Tetramethylcyclotetrasiloxane D4h

Ring-Opening Polymerization (ROP) Mechanisms

Ring-opening polymerization is a form of chain-growth polymerization where the terminal end of a polymer chain attacks a cyclic monomer, leading to the opening of its ring structure and the incorporation of the monomer into the polymer backbone. youtube.com For cyclosiloxanes like D4H, this process is particularly effective and can be guided by different catalytic mechanisms. gelest.com

Anionic ring-opening polymerization (AROP) of cyclosiloxanes is a well-established method initiated by strong nucleophilic reagents or bases. mdpi.comijcrt.org Common initiators include alkali metal hydroxides (like KOH), silanolates, and organolithium compounds. gelest.com The polymerization mechanism begins when the initiator attacks the silicon atom in the D4H ring, cleaving a siloxane bond and forming a linear silanolate ion. gelest.com This silanolate is the active center that subsequently propagates the polymer chain by attacking another D4H monomer. gelest.comijcrt.org

Cationic ring-opening polymerization (CROP) of cyclosiloxanes proceeds through electrophilic attack on the siloxane oxygen atoms, initiated by strong protic acids or Lewis acids. mdpi.commdpi.com Recent research has demonstrated the successful photomediated CROP of 2,4,6,8-tetramethylcyclotetrasiloxane (D4H). acs.org In one study, the polymerization was conducted in toluene (B28343) using a photoacid generator (PAG) as the catalyst and benzyl (B1604629) alcohol as the initiator, activated by blue light irradiation. acs.org This method allows for the synthesis of poly(methylhydrogenosiloxane) with low dispersity, indicating good control over the polymerization process. acs.org

Another approach involves the Piers–Rubinsztajn reaction, a metal-free catalytic method using tris(pentafluorophenyl)borane, B(C6F5)3. acs.org This reaction facilitates the polycondensation of D4H with dialkoxysilanes, effectively proceeding through a cationic mechanism to create novel cyclosiloxane polymers. acs.org

| Catalyst | Initiator | Solvent | Conversion (%) | Dispersity (Đ) |

|---|---|---|---|---|

| PAG2 | BnOH | Toluene | 85 | 1.49 |

Miniemulsion polymerization is a specific type of heterophase polymerization used to create stable polymer latexes with particle sizes typically ranging from 50 to 500 nm. beilstein-journals.orgresearchgate.net This technique involves dispersing the monomer (the oil phase) into a continuous phase (usually water) with the aid of a surfactant and a costabilizer, followed by high-shear homogenization to form stable nanodroplets. cmu.educmu.edu

Research has shown that this compound can be successfully polymerized in a direct miniemulsion to produce poly(methylhydrogenosiloxane). beilstein-journals.org For the related monomer octamethylcyclotetrasiloxane (B44751) (D4), kinetic studies confirm that the main locus of polymerization is the oil/water interface. researchgate.net The polymerization is often initiated by an acid that also functions as a surfactant (an inisurf), such as dodecylbenzenesulfonic acid (DBSA). researchgate.netresearchgate.net The reaction begins at the surface of the monomer droplets, distinguishing it from conventional emulsion polymerization where nucleation often occurs in micelles or the aqueous phase. researchgate.netcmu.edu

Polymerization Kinetics and Mechanistic Studies

The study of polymerization kinetics provides critical insights into reaction mechanisms, rates, and the factors that control the final properties of the polymer.

The rate of polymerization and the final monomer conversion are influenced by several key parameters. The structure of the monomer itself, initiator concentration, temperature, and reaction environment all play significant roles. nih.govnih.gov

Initiator Concentration: In the cationic emulsion polymerization of the related D4 monomer, increasing the concentration of the initiator (DBSA) generally leads to a higher monomer conversion, although an optimal concentration may exist beyond which this effect plateaus. researchgate.net

Temperature: An elevation in temperature typically increases molecular mobility and the collision frequency of reactive species, which can lead to a higher degree of conversion. nih.gov However, for some systems, lower reaction temperatures have been found to produce polymers with higher molecular weights. researchgate.net

Monomer Droplet Size: In miniemulsion polymerization, a smaller initial monomer droplet size increases the total surface area of the oil/water interface where the reaction occurs, which can enhance the monomer conversion rate. researchgate.net

Monomer Structure and Composition: The molecular characteristics of the monomer, including its ring strain and the sequence of monomer units in copolymerization, significantly affect the reaction kinetics and the properties of the resulting polymer. mdpi.com

| Factor | Effect on Reaction Rate / Conversion | Reference |

|---|---|---|

| Initiator Concentration | Increases conversion up to an optimal point. | researchgate.net |

| Temperature | Higher temperature generally increases conversion rate by enhancing molecular mobility. | nih.gov |

| Monomer Droplet Size (in Miniemulsion) | Smaller droplets increase the interfacial area, enhancing the reaction rate. | researchgate.net |

| Monomer Structure | Ring strain and monomer sequence distribution influence polymerizability and kinetics. | mdpi.com |

Polymerization-induced phase separation (PIPS) is a process where a multi-component mixture, initially homogeneous, undergoes phase separation as one of the components polymerizes. wikipedia.org The increase in the molecular weight of the newly formed polymer alters the thermodynamics of the mixture, specifically the entropy of mixing, leading to immiscibility and spontaneous segregation into distinct phases. wikipedia.orgnih.gov

This phenomenon is often utilized to create specific material morphologies, such as polymer-dispersed liquid crystals or toughened thermosets. nih.govresearchgate.net The process can be initiated thermally or through photopolymerization. wikipedia.org A key aspect of some PIPS systems is that they can be self-limiting; as the polymerization proceeds and monomer is consumed, the viscosity of the system increases, and the matrix may solidify or vitrify. arxiv.org This change arrests the coarsening of the phase-separated domains, locking in a non-equilibrium morphology. arxiv.org The onset of phase separation can often be detected experimentally by an increase in the sample's turbidity. nih.gov While PIPS is a broad field in polymer science, the principles are applicable to systems where D4H is polymerized in the presence of other monomers or polymers to create structured materials.

Control of Polymer Architecture and Molecular Weight Distribution

The precise control over the polymerization of D4H is critical for tailoring the properties of the resulting polysiloxanes for specific applications. Researchers have explored various strategies to manipulate the polymer architecture, including the synthesis of linear polymers, the formation of polymers with specialized side chains, and the preparation of high molecular weight oils. These methods often rely on carefully selected catalysts and reaction conditions to achieve the desired outcomes.

Synthesis of Linear Poly(methylhydrogenosiloxane)

Linear poly(methylhydrogenosiloxane) (PMHS) is a fundamental polymer derived from the ring-opening polymerization (ROP) of D4H. This polymer is a key intermediate for the synthesis of a wide array of silicone materials due to the reactivity of its Si-H bonds.

The synthesis of linear PMHS from D4H can be achieved through various catalytic systems. Cationic ring-opening polymerization is a common method, employing initiators such as trifluoromethanesulfonic acid (CF₃SO₃H). However, this process can be challenging to control, sometimes leading to the formation of insoluble cross-linked elastomers alongside the desired linear polymer, with yields of the linear fraction often below 60%. researchgate.net

A significant advancement in the controlled synthesis of linear PMHS is the use of ring-opening polymerization in a miniemulsion. This technique, utilizing mono- and diphosphonic acid surfactants, allows for the rapid formation of high molar mass PMHS with low polydispersity. researchgate.net In this system, the polymerization can proceed to high yields (up to 94%) in a short amount of time (less than 15 minutes). researchgate.net The molecular weight of the resulting PMHS can be tuned by adjusting the reaction time. researchgate.net For instance, number-average molar masses (Mn) can be varied between 10 and 30 kg/mol . researchgate.net

Another approach involves the use of solid acid catalysts, such as synthetic silica-aluminates, for the cationic ROP of D4H. researchgate.net These catalysts offer the advantage of being easily separable from the reaction mixture. The challenge in these syntheses lies in preventing the hydrolysis of the Si-H bonds, which can lead to the formation of Si-OH groups that subsequently condense to form an insoluble gel. researchgate.net

The table below summarizes findings from a study on the ring-opening polymerization of D4H in a miniemulsion system, highlighting the controllability of the process.

| Parameter | Value | Reference |

| Typical Number-Average Molar Mass (Mn) | 25 kg/mol | researchgate.net |

| Polydispersity Index (PDI) | ~2 | researchgate.net |

| Yield | Up to 94% | researchgate.net |

| Reaction Time | < 15 minutes | researchgate.net |

| Tunable Molar Mass Range | 10 - 30 kg/mol | researchgate.net |

Formation of Side-Chain Polysiloxane Liquid Crystal Polymers

Poly(methylhydrogenosiloxane), synthesized from D4H, serves as a versatile backbone for the creation of side-chain polysiloxane liquid crystal polymers (SCLCPs). The Si-H groups along the PMHS chain provide reactive sites for the attachment of mesogenic (liquid crystal-forming) molecules.

The most common method for synthesizing these materials is the hydrosilylation reaction. This involves the addition of the Si-H groups of the PMHS backbone across a carbon-carbon double bond of a vinyl-functionalized mesogen, typically in the presence of a platinum catalyst, such as Karstedt's catalyst. nih.gov This grafting technique allows for the preparation of polymers where the liquid crystalline properties are decoupled from the flexible polysiloxane main chain by a flexible spacer, which is often part of the mesogenic side group. nih.gov

The properties of the resulting SCLCP, such as the type of liquid crystalline phase (e.g., nematic, smectic) and the phase transition temperatures, are influenced by several factors, including the structure of the mesogenic unit, the length of the flexible spacer, and the degree of substitution along the polysiloxane backbone. researchgate.net For example, polysiloxanes with side chains containing 4-alkoxybenzoic acid pendant groups have been synthesized to form liquid crystalline polymeric complexes through hydrogen bonding with stilbazole derivatives. researchgate.net

Research has shown that the thermal stability of the liquid crystalline phase can be enhanced with a longer polymer backbone. researchgate.net The following table provides an example of a polysiloxane-based SCLCP synthesized via hydrosilylation.

| Polymer Backbone | Mesogenic Side Group | Resulting Phase | Reference |

| Poly(methylsiloxane) | 2-[4-(2(S)-Methyl-1-butoxy)phenyl]-5-(11-undecanyl)-1,3,2-dioxaborinane | Smectic | researchgate.net |

Preparation of High Molecular Weight Hydrogen-Containing Silicone Oils

The synthesis of high molecular weight hydrogen-containing silicone oils, which are essentially high molar mass poly(methylhydrogenosiloxane) or its copolymers, is crucial for applications requiring higher viscosity and specific rheological properties. These oils are typically prepared through the ring-opening polymerization of D4H, often in combination with other cyclic siloxanes like octamethylcyclotetrasiloxane (D4). mdpi.com

The molecular weight of the resulting silicone oil can be controlled by several factors, including the monomer-to-initiator ratio, the presence of a chain-terminating agent, and the reaction conditions. For instance, in the preparation of hydrogen-containing silicone oil with terminal hydrogen groups, a high-hydrogen-content polysiloxane and a cyclosiloxane can be used as reaction monomers in the presence of an acid catalyst and a terminal hydrogen end-capping agent. mdpi.com

One method involves the ring-opening copolymerization of D4 and D4H using a rare earth solid super acid as a catalyst. researchgate.net Another approach for producing high-viscosity silicone oil involves the telomerization reaction of a dimethyl siloxane mixture with a sealing agent and a potassium hydroxide (B78521) catalyst at elevated temperatures. uwo.ca While this example does not explicitly use D4H, the principles of controlling viscosity through polymerization conditions are transferable. The preparation of these high molecular weight oils often involves a step to remove low-boiling-point substances at high temperatures to ensure the stability and desired viscosity of the final product. mdpi.com

The synthesis of branched poly(methylhydrosiloxanes) has also been explored through the hydrolytic polycondensation of appropriate organic chlorosilanes and tetraethyl orthosilicate. This method can produce polymers with number-average molecular weights (Mn) in the range of 2,440–6,310 g/mol and weight-average molecular weights (Mw) from 5,750–10,350 g/mol , with polydispersities between 2.0 and 2.8. researchgate.net

| Synthesis Method | Resulting Polymer | Key Features | Reference |

| Ring-opening copolymerization | Methyl hydrogen silicone fluids | Catalyzed by rare earth solid super acid | researchgate.net |

| Hydrolytic polycondensation | Branched poly(methylhydrosiloxanes) | Mn = 2,440–6,310 g/mol ; Mw = 5,750–10,350 g/mol | researchgate.net |

| Polymerization with end-capping agent | Hydrogen-containing silicone oil with terminal hydrogen | Adjustable hydrogen content (0.1-1.2 wt%) | mdpi.com |

Role as a Crosslinking Agent in Silicone Elastomer Synthesis

Poly(methylhydrogenosiloxane), derived from the polymerization of this compound, plays a critical role as a crosslinking agent in the synthesis of silicone elastomers. The curing process, which transforms liquid silicone polymers into a solid, elastic network, is often achieved through a hydrosilylation reaction.

This addition cure system involves the reaction between the Si-H groups of the PMHS crosslinker and the vinyl groups (Si-CH=CH₂) present on other polysiloxane chains, typically vinyl-terminated polydimethylsiloxane (B3030410) (PDMS). researchgate.netgelest.com This reaction is catalyzed by platinum-based catalysts, such as Karstedt's catalyst, and results in the formation of stable ethylene (B1197577) bridges (-Si-CH₂-CH₂-Si-) between the polymer chains, creating a three-dimensional network. researchgate.net A key advantage of this method is that no byproducts are formed, which leads to minimal shrinkage during curing. gelest.com

The mechanical properties of the resulting silicone elastomer, such as hardness and tensile strength, are highly dependent on the crosslink density. researchgate.net The crosslink density can be controlled by adjusting the ratio of Si-H groups from the crosslinker to the vinyl groups on the polymer chains. researchgate.net For example, a series of hydrosilyl-terminated polydimethylsiloxanes were cross-linked with 2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane (B36056) (D4V), a vinyl-functional cyclic siloxane, to form a three-dimensional network, demonstrating the versatility of this chemistry. researchgate.net

In a study on the effect of the structure of hydrogen-containing silicone oil on the properties of silicone rubber, it was found that a hydrogen content of 0.50% and a chain length of 50% in the crosslinker resulted in optimal mechanical properties for the silicone rubber. mdpi.com The table below shows the properties of a silicone rubber prepared with such an optimized hydrogen-containing silicone oil crosslinker. mdpi.com

| Property | Value | Reference |

| Viscosity | 35.6 Pa·s | mdpi.com |

| Tensile Strength | 5.05 MPa | mdpi.com |

| Elongation at Break | 339.01% | mdpi.com |

| Tear Strength | 7.23 kN/m | mdpi.com |

| Hardness (Shore A) | 44 | mdpi.com |

The versatility of the hydrosilylation crosslinking chemistry allows for the formulation of elastomers with a wide range of properties, from soft gels to tough rubbers, making it a cornerstone of modern silicone elastomer technology.

Advanced Material Science Applications of 2,4,6,8 Tetramethylcyclotetrasiloxane D4h Derivatives

Thin Film Deposition Technologies

2,4,6,8-Tetramethylcyclotetrasiloxane (also known as D4H or TMCTS) has emerged as a critical precursor molecule in the fabrication of advanced thin films. Its cyclic structure and reactive Si-H bonds make it an ideal building block for various deposition techniques, particularly plasma-enhanced chemical vapor deposition (PECVD), to create films with tailored properties for high-technology applications. innospk.combetelychina.com

Precursors for Low Dielectric Constant Films (e.g., Polysiloxane, Silicon Dioxide, Oxycarbide)

The primary application of D4H in thin film technology is as a precursor for depositing materials with low dielectric constants (low-k). nih.gov These materials are essential for reducing signal delay and power consumption in modern integrated circuits. nih.gov D4H's utility spans the creation of several types of crucial dielectric films.

Polysiloxane Films: D4H is a foundational monomer for synthesizing side-chain polysiloxane liquid crystal polymers and various modified silicone oils that can be applied as thin films. sindeal.com.cnshyound.com The controlled structure of D4H allows for the precise design of the resulting polymer, enabling the creation of films with specific functionalities. shyound.com

Silicon Dioxide (SiO2) Films: D4H is widely used as a precursor in chemical vapor deposition (CVD) processes to deposit high-purity silicon dioxide films. innospk.com In these processes, D4H vapor reacts with an oxidizing agent on a substrate surface, forming a thin, uniform layer of SiO2. innospk.com These films are critical as insulating layers in semiconductor manufacturing. innospk.com The stability and low vapor pressure of D4H make it preferable over other precursors, ensuring consistent and high-quality film deposition. innospk.com It is considered a key component for creating gate dielectrics in thin-film transistors (TFTs). sigmaaldrich.comsigmaaldrich.com

Silicon Oxycarbide (SiCOH) Films: Research has demonstrated the successful use of D4H as a skeleton precursor for preparing porous silicon oxycarbide (pSiCOH) films with ultralow dielectric constants. ibm.com In a study, D4H was used with porogen precursors; the porogen was subsequently removed via thermal annealing to create pores within the film, achieving dielectric constants as low as 1.95. ibm.com The properties of these SiCOH films can be tuned by adjusting deposition temperature and the type of porogen used. ibm.com Dual-precursor systems, combining the ring-shaped D4H (often referred to by its fully methylated variant, octamethylcyclotetrasiloxane (B44751) or OMCTS, in some studies) with linear precursors like tetraethylorthosilicate (TEOS), have also been used to fabricate low-k SiCOH films without needing a separate porogen-removal step, achieving dielectric constants around 2.06. nih.gov

| Film Type | Precursor System | Deposition Method | Achieved Dielectric Constant (k) | Reference |

| Porous Silicon Oxycarbide (pSiCOH) | D4H (TMCTS) and porogen | Plasma Deposition & Annealing | Down to 1.95 | ibm.com |

| Silicon Oxycarbide (SiCOH) | Octamethylcyclotetrasiloxane (OMCTS) & TEOS | PECVD | ~2.06 | nih.gov |

| Silicon Dioxide (SiO2) | D4H (TMCTS) | CVD | Not specified, used for insulation | innospk.com |

Applications in Microelectronics and Semiconductor Fabrication

The thin films derived from D4H are integral to the microelectronics and semiconductor industries. innospk.combetelychina.com The relentless scaling down of integrated circuits necessitates materials that can electrically isolate conductive components packed in close proximity, preventing signal crosstalk and power leakage. nih.govalliancechemical.com

The low-k films, particularly SiO2 and SiCOH deposited using D4H, serve as inter-metal dielectrics (IMDs). innospk.comresearchgate.net In this role, they act as insulating layers between the intricate metal wiring levels of a microchip. innospk.com The use of D4H as a precursor is advantageous because it allows for the deposition of high-purity, stable, and uniform insulating films, which is critical for device reliability and performance. innospk.com

Furthermore, D4H is specifically utilized as a precursor for the gate dielectrics in thin-film transistors (TFTs), which are fundamental components of modern displays and other electronic devices. sigmaaldrich.comsigmaaldrich.com The quality of the gate dielectric directly influences the transistor's performance. The ability to form high-quality SiOₓ monolayers from D4H makes it a valuable chemical in advanced semiconductor fabrication processes. sigmaaldrich.com Its role as an intermediate in the broader context of semiconductor manufacturing is well-established. nih.gov

Polymeric Material Design and Engineering

The unique chemical structure of this compound, with its reactive Si-H sites on a stable siloxane ring, makes it a versatile building block for a wide array of polymeric materials. shyound.com Its fixed chain link structure allows for precise molecular design, leading to materials with highly specific properties. shyound.com

Specialized Silicone Oils and Resins for Industrial Sectors

D4H is a crucial intermediate in the synthesis of specialized silicone fluids and resins. sindeal.com.cnchemimpex.com It serves as a starting point for producing high molecular weight hydrogen-containing silicone oils and acts as a crosslinking agent for liquid silicone rubber. sindeal.com.cnshyound.com Through hydrosilylation reactions, the Si-H groups on the D4H ring can be functionalized to create a variety of side-chain modified silicone oils for diverse industrial applications. sindeal.com.cn

Examples of specialized silicone oils derived from D4H include:

Amino silicone oil

Polyether silicone oil

Epoxy silicone oil

Long-chain alkyl silicone oil

Carboxyl silicone fluid sindeal.com.cn

These modified oils are used in sectors ranging from cosmetics, where they act as emollients, to industrial applications like lubricants, release agents, and sealants, where they provide superior friction reduction, water repellency, and durability. chemimpex.com

| Material Type | Precursor/Intermediate | Key Property | Industrial Sector | Application | Reference |

| Modified Silicone Oils (Amino, Epoxy, etc.) | D4H | Functional Side Chains | Industrial, Personal Care | Lubricants, Sealants, Emollients | sindeal.com.cnchemimpex.com |

| Hydrogen-Containing Silicone Oil | D4H | High Molecular Weight | Industrial | Chemical Synthesis | sindeal.com.cn |

| Liquid Silicone Rubber | D4H | Crosslinking Agent | Manufacturing | Molding, Sealants | sindeal.com.cnshyound.com |

| Silicone Resins | D4H | Thermal Stability, Durability | Coatings, Adhesives | Pressure-sensitive adhesives, protective coatings | chemimpex.compowerchemical.net |

Development of Advanced Textile Coatings

In the field of textile engineering, D4H derivatives are used to create advanced coatings that impart desirable properties to fabrics. Research has shown that derivatives such as 2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane (B36056) can be used to synthesize novel crosslinked polysiloxanes. sigmaaldrich.com When applied to substrates like cotton, these polysiloxanes form a film that can significantly enhance the material's performance. sigmaaldrich.com D4H is also identified as a component in textile finishing processes, where it contributes to the final properties of the fabric. sindeal.com.cn These coatings can improve characteristics such as water repellency, softness, and durability, making them valuable for high-performance apparel and industrial textiles. chemimpex.com

Enhancing Cathode Interface Stability in Lithium-Ion Batteries

The stability of the electrode-electrolyte interface is a critical challenge in the development of high-energy lithium-ion batteries, particularly those with nickel-rich cathodes. researchgate.netelsevierpure.com Derivatives of D4H are being investigated to address this issue. One study explored the use of a silicon-based electrolyte additive derived from 2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane to stabilize the interface of lithium-rich layered oxide cathodes. sigmaaldrich.com

In a related approach, a binder composite using carboxymethyl cellulose (B213188) and a siloxane crosslinker was developed for dry-processed cathodes. nankai.edu.cn This synergistic combination was found to improve the mechanical strength and electrical contact within the electrode. nankai.edu.cn The LMA/CS (aluminum-doped lithium manganese oxide with CMC/siloxane binder) cathode demonstrated significantly improved cycling stability, retaining 79.8% of its capacity after 200 cycles, compared to conventional binders. nankai.edu.cn This enhancement is attributed to the stable structure maintained by the siloxane binder, which reduces interfacial resistance and mitigates degradation during charge-discharge cycles. nankai.edu.cn

| Cathode System | Binder/Additive | Key Improvement | Performance Metric | Reference |

| LMA Dry-Processed Cathode | Carboxymethyl cellulose and siloxane crosslinker | Enhanced mechanical and interfacial stability | 79.8% capacity retention after 200 cycles at 1C | nankai.edu.cn |

| Lithium-Rich Layered Oxide Cathode | Silicon-based electrolyte additive from D4H derivative | Stabilized cathode interface | Enhanced stability | sigmaaldrich.com |

Fabrication of Liquid-Crystalline Elastomers with Programmed Shape Changes

The development of liquid-crystalline elastomers (LCEs) represents a significant advancement in materials science, offering materials with programmable and reversible shape-changing capabilities. These properties stem from the coupling between the orientational order of liquid crystal (LC) mesogens and the elasticity of a polymer network. nih.gov Polysiloxane-based LCEs are particularly noteworthy due to the high flexibility of the siloxane backbone. The synthesis of these materials often involves the use of cyclic siloxanes as precursors.

The fabrication of polysiloxane main-chain LCEs can be achieved through a hydrosilylation reaction. nih.gov This process typically involves a multi-step crosslinking method to program the material's shape. nih.gov In a common two-step crosslinking process, a lightly cross-linked network is first formed. This network can then be mechanically deformed to align the LC mesogens, and a second crosslinking step fixes this alignment, creating a monodomain LCE. nih.govnih.gov This programmed anisotropy is what allows the material to undergo significant and reversible shape changes in response to external stimuli like heat. nih.gov When heated above the nematic-isotropic transition temperature (Tni), the ordered LC mesogens become disordered, leading to a macroscopic shape change in the elastomer. nih.gov

A general synthetic approach involves the reaction of a mesogenic diacrylate with a dithiol, followed by crosslinking with a polyfunctional siloxane. While not always explicitly starting from this compound (D4H), the synthesis of the required polysiloxane backbones, such as carbinol end-capped hydromethylsiloxane oligomers, can be achieved through polycondensation techniques which may utilize cyclic siloxanes. mit.edu These oligomers are then functionalized with mesogens via hydrosilylation. mit.edu The resulting LCEs can exhibit complex, programmable shape changes, making them suitable for applications in soft robotics, artificial muscles, and biomedical devices. nih.gov

Soft Thermal Nanoimprint Lithography at Nanoscale

Soft thermal nanoimprint lithography (T-NIL) is a high-resolution patterning technique that offers advantages over traditional rigid nanoimprinting, such as reduced defect sensitivity and the ability to pattern non-planar surfaces. scirp.orgresearchgate.net A crucial component in this technology is the fabrication of high-fidelity soft molds. Derivatives of this compound (D4H), specifically 2,4,6,8-tetramethyl-tetravinylcyclotetrasiloxane, have been utilized as a modulator in the formulation of hard polydimethylsiloxane (B3030410) (h-PDMS) for these molds. scirp.org

In a typical fabrication process, a master pattern is first created using a high-resolution technique like electron-beam lithography. scirp.org A mixture for the soft mold is then cast onto this master. The formulation for this h-PDMS/PDMS soft mold can include a vinyl PDMS prepolymer, a platinum catalyst, and 2,4,6,8-tetramethyl-tetravinylcyclotetrasiloxane as a modulator. scirp.org This approach has been successful in producing soft molds capable of replicating patterns with critical dimensions as small as 10 nm. scirp.org

These advanced soft molds are compatible with thermal imprint resists, enabling the faithful transfer of nanoscale patterns. scirp.org The process combines the high resolution typical of rigid nanoimprinting with the flexibility and defect tolerance of soft lithography. researchgate.netchemimpex.com This innovative use of D4H derivatives in the fabrication of nanocomposite molds, which consist of a flexible PDMS substrate with rigid relief features, paves the way for new applications in nanofabrication, such as patterning on curved surfaces like lenses and the direct imprinting of materials like chalcogenide glass. scirp.orgresearchgate.net

| Component | Function in Soft Mold Fabrication | Reference |

| Vinyl PDMS prepolymer (VDT-731) | Base polymer for the mold | scirp.org |

| Platinum divinyltetramethyldisiloxane | Catalyst for curing | scirp.org |

| 2,4,6,8-tetramethyl-tetravinylcyclotetrasiloxane | Modulator | scirp.org |

Fluorosiloxane Matrices for Solid Polymer Electrolyte Membranes

Solid polymer electrolyte membranes (SPEs) are a critical component in the development of safer, high-performance lithium-ion batteries and other electrochemical devices. Fluorosiloxane-based polymers are promising candidates for SPE matrices due to their high thermal stability, flexibility, and amorphous nature, which facilitates ionic conductivity. This compound (D4H) serves as a key starting material in the synthesis of these advanced materials. researchgate.net

The synthesis process involves the hydrosilylation of D4H with a fluorinated acrylate, such as 2,2,3,3,4,4,5,5-octafluoropentyl acrylate, in the presence of a platinum catalyst. researchgate.net This reaction yields a corresponding adduct, which can then undergo ring-opening polymerization to form comb-type polymers with fluorinated side groups. researchgate.net

These fluorosiloxane polymers are then used to create solid polymer electrolyte membranes through sol-gel reactions with tetraethoxysilane, doped with lithium salts like lithium trifluoromethylsulfonate (triflate) or lithium bis(trifluorosulfonyl)imide. researchgate.netnih.gov The resulting hybrid materials have been shown to exhibit promising ionic conductivities. For instance, a maximum ionic conductivity of 1.0 x 10⁻⁴ S·cm⁻¹ at 30°C has been achieved with a solid hybrid electrolyte. researchgate.net Further blending these materials with polymers like PVdF-HFP can enhance the ionic conductivity even more. researchgate.net

| Parameter | Value | Reference |

| Maximum Ionic Conductivity (at 30°C) | 1.0 x 10⁻⁴ S·cm⁻¹ | researchgate.net |

| Ionic Conductivity Range (at room temp) | 1.9·10⁻⁶ – 5.9·10⁻¹⁰ S·cm⁻¹ | nih.gov |

| Glass Transition Temperature (Tg) | 181.1– 181.3 K | nih.gov |

| Softening Temperature | 293.3–320 K | nih.gov |

Surface Functionalization and Patterning Methodologies

Formation of Submicron-Sized Silica (B1680970) Patterns on Flexible Polymer Substrates

The ability to create precise, high-resolution silica micropatterns on flexible polymer substrates is crucial for the fabrication of advanced flexible electronics, optics, and biomedical devices. A novel method utilizing this compound (TMCTS), another designation for D4H, has been developed for this purpose. Current time information in Dublin, IE.

This technique is based on spatially controlled surface functionalization using vacuum ultraviolet (VUV) light. A flexible polymer substrate, such as a cyclo-olefin polymer (COP), is first treated with VUV light through a photomask to create functionalized regions. Current time information in Dublin, IE. The organosilane, D4H, then preferentially deposits onto these VUV-treated areas. Current time information in Dublin, IE. This selective deposition allows for the formation of well-defined D4H patterns with features as small as approximately 500 nm. Current time information in Dublin, IE.

A subsequent VUV/(O) treatment converts the patterned D4H into silicon oxide (SiOx), while simultaneously etching the surrounding bare polymer surface. Current time information in Dublin, IE. This process results in the formation of patterned SiOx/COP microstructures with an average height of about 150 nm. Current time information in Dublin, IE. The resulting high-quality silica patterns faithfully replicate the original photomask design and exhibit a significant contrast in hydrophilicity, making them potentially useful as "stamps" for microcontact printing techniques. Current time information in Dublin, IE.

Role as Silane (B1218182) Coupling Agents in Composite Materials (e.g., Styrene-Butadiene Rubber)

In the tire industry, there is a continuous drive to develop materials that reduce rolling resistance, thereby improving fuel efficiency. This has led to the development of "Green Tires," which utilize a silica/silane filler system in a polymer matrix like styrene-butadiene rubber (SBR). mit.eduthermofisher.com Silane coupling agents (SCAs) are essential in these composites as they improve the compatibility between the hydrophilic silica filler and the hydrophobic rubber matrix. mit.edu Derivatives of this compound (D4H) have emerged as highly effective, branched silane coupling agents for these applications. mit.eduthermofisher.com

D4H, with its four reactive Si-H bonds, serves as a core for synthesizing novel bifunctional silanes. mit.edu Through a facile, one-pot hydrosilylation procedure, D4H can be functionalized with two different types of groups: one with an affinity for the silica filler (e.g., silyl (B83357) groups) and another capable of bonding with the polymer matrix (e.g., alkyl or other organic groups). thermofisher.com This allows for the creation of a library of branched organosilicon compounds with a precise distribution of functional groups. thermofisher.com

The use of these D4H-based coupling agents in SBR vulcanizates has shown significant improvements in tire performance metrics. Specifically, they have been found to enhance both rolling resistance and wet skid resistance, demonstrating their potential in the production of next-generation, fuel-saving tires. mit.eduthermofisher.com

| Property | Improvement with D4H-based Coupling Agent | Reference |

| Rolling Resistance | Enhanced (Reduced) | mit.eduthermofisher.com |

| Wet Skid Resistance | Enhanced | mit.eduthermofisher.com |

Research in Photoelectric Material Impregnation

This compound (D4H) is recognized as an effective impregnant for photoelectric materials. sigmaaldrich.com Its properties make it suitable for use in the fabrication of various components in microelectronics and semiconductors. nih.govsigmaaldrich.com

One key application area is in the production of thin-film transistors (TFTs), where D4H serves as a precursor for gate dielectrics. sigmaaldrich.com It is also a component in the photochemical formation of SiOx monolayers on titanium dioxide (TiO2) surfaces. sigmaaldrich.com The use of D4H in these applications is driven by its ability to be converted into silicon oxide or oxycarbide thin films, which possess a low dielectric constant, a desirable property for microelectronic devices. sigmaaldrich.com

Furthermore, D4H is utilized in the manufacturing of modified siloxanes where a defined hydrogen content and specific chain quantity are required. sigmaaldrich.com Its use in semiconductor processing underscores its importance in the broader field of photoelectric materials. nih.gov

Spectroscopic and Computational Characterization of 2,4,6,8 Tetramethylcyclotetrasiloxane D4h and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the molecular structure of organosilicon compounds like 2,4,6,8-Tetramethylcyclotetrasiloxane (D4H). By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ²⁹Si, detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule can be obtained.

¹H NMR Studies

In the ¹H NMR spectrum of this compound, two main signals are expected, corresponding to the protons of the methyl (Si-CH₃) groups and the protons directly bonded to the silicon atoms (Si-H).

The protons of the methyl groups typically appear as a sharp singlet or a closely spaced multiplet in the upfield region of the spectrum, generally around 0.1-0.4 ppm. This chemical shift is characteristic of methyl groups attached to a silicon atom.

The silicon-hydride protons (Si-H) are more deshielded and appear further downfield. Their signal is expected in the range of 4.6-4.8 ppm. This resonance often appears as a multiplet due to coupling with the protons of the adjacent methyl groups. The integration of these signals provides a quantitative measure of the ratio of methyl protons to hydride protons, confirming the stoichiometry of the molecule.

¹³C NMR Studies

The ¹³C NMR spectrum of D4H is relatively simple, primarily showing a signal for the methyl (CH₃) carbons. Due to the low natural abundance of ¹³C, these spectra are often acquired with proton decoupling to enhance signal intensity. libretexts.org The chemical shift for the methyl carbons attached to the silicon atoms in cyclosiloxanes is typically observed in the upfield region of the spectrum. oregonstate.edu For D4H, this signal is expected to be in the range of -5 to 5 ppm. The exact chemical shift can be influenced by the solvent and the stereoisomeric form of the cyclotetrasiloxane ring. libretexts.orgoregonstate.edu

²⁹Si NMR Analysis for Structural Elucidation and Isomer Differentiation

²⁹Si NMR spectroscopy is an exceptionally valuable tool for characterizing the core siloxane framework. pascal-man.com The chemical shift of the ²⁹Si nucleus is highly sensitive to its local electronic environment, including the nature of the substituents on the silicon atom and the geometry of the siloxane ring. pascal-man.commdpi.com For cyclosiloxanes, these shifts generally appear in a range between approximately +50 and -200 ppm. pascal-man.com

In this compound, each silicon atom is bonded to one methyl group, one hydrogen atom, and two oxygen atoms within the ring. This environment is designated as a 'D' unit (for difunctional). The specific chemical shift for the silicon atoms in D4H falls within the characteristic range for such D units in a cyclic structure. The exchange of a substituent on the silicon for an oxygen atom typically leads to an upfield shift (a more negative ppm value). pascal-man.com

Furthermore, ²⁹Si NMR is instrumental in differentiating between the various stereoisomers of D4H. The cyclotetrasiloxane ring is not planar, and the methyl and hydrogen substituents can be arranged in different spatial orientations relative to the ring (cis/trans isomerism). These geometric differences result in distinct magnetic environments for the silicon nuclei, leading to separate peaks in the ²⁹Si NMR spectrum for each isomer present in a sample. This allows for the identification and quantification of different isomers in a mixture.

Interactive Table: Typical NMR Data for D4H

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

| ¹H | Si-CH ₃ | ~ 0.1 - 0.4 |

| ¹H | Si-H | ~ 4.6 - 4.8 |

| ¹³C | Si-C H₃ | ~ -5 - 5 |

| ²⁹Si | (H )(C H₃)Si (O-)₂ | Characteristic 'D' unit range |

Vibrational Spectroscopy (Infrared, IR)

Analysis of Si-H and Si-CH₃ Stretching and Deformation Vibrations

The IR spectrum of D4H displays several characteristic absorption bands that confirm the presence of Si-H and Si-CH₃ functional groups.

Si-H Vibrations: The silicon-hydride bond gives rise to a strong and sharp stretching vibration band. This band is readily identified in a region of the spectrum that is typically free from other absorptions, occurring between 2280 cm⁻¹ and 2080 cm⁻¹. The precise position of this band is sensitive to the electronegativity of the other groups attached to the silicon atom. In the spectrum of D4H, a prominent band appears at approximately 2170 cm⁻¹. A weaker Si-H bending (deformation) vibration can also be observed in the 950-800 cm⁻¹ region. nist.gov

Si-CH₃ Vibrations: The methyl groups attached to silicon produce several distinct absorption bands. A symmetric deformation (bending) vibration for the Si-CH₃ group is consistently observed as a sharp and strong band around 1260 cm⁻¹. The C-H stretching vibrations within the methyl groups appear in the range of 3000-2850 cm⁻¹. libretexts.org

Interpretation of Si-O-Si Asymmetric Stretching Vibrations and Ring Structures

The vibrations of the siloxane backbone (Si-O-Si) are the most dominant features in the IR spectrum of D4H and are particularly informative about the cyclic structure of the molecule.

The most intense absorption is due to the asymmetric stretching of the Si-O-Si bonds. For cyclic siloxanes, this typically results in a very strong and broad band. In cyclic tetramers like D4H, this band is characteristically found in the 1090-1075 cm⁻¹ range. nist.gov The IR spectrum for D4H shows this principal absorption centered at approximately 1080 cm⁻¹. nist.gov

The position and shape of this band are directly related to the Si-O-Si bond angle and the strain within the cyclosiloxane ring. More strained rings, such as cyclotrisiloxanes, exhibit this absorption at lower wavenumbers (around 1020 cm⁻¹), while the less-strained eight-membered ring of a cyclotetrasiloxane shifts this band to a higher frequency. The broadness of this peak reflects the conformational flexibility of the eight-membered ring.

Interactive Table: Key IR Absorption Bands for D4H

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~ 2170 | Stretching | Si-H | Strong, Sharp |

| ~ 1260 | Symmetric Bending | Si-CH₃ | Strong, Sharp |

| ~ 1080 | Asymmetric Stretching | Si-O-Si | Very Strong, Broad |

| ~ 890 | Bending | Si-H | Medium |

| ~ 800 | Rocking | Si-CH₃ | Strong |

Mass Spectrometry Techniques (e.g., ESI, MALDI)

Mass spectrometry serves as a critical analytical tool for the characterization of this compound (D4H) and its derivatives. Soft ionization techniques, such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), are particularly valuable as they allow for the ionization of molecules with minimal fragmentation, enabling the direct measurement of molecular weight distributions and the structural elucidation of polymeric materials derived from D4H. nih.govcreative-proteomics.com

Electrospray Ionization (ESI) is a technique that generates gas-phase ions from a liquid solution. In the context of siloxane analysis, ESI is highly effective for lower-mass oligomers and is readily coupled with separation techniques like Gel Permeation Chromatography (GPC). researchgate.net This hyphenated approach (GPC-ESI-MS) allows for the detailed analysis of the oligomeric distribution of D4H derivatives. ESI typically produces multiply charged ions, which can extend the mass range of the analyzer. creative-proteomics.com However, for higher molecular weight polysiloxanes, ion current suppression can sometimes lead to an underestimation of the high-mass oligomers. researchgate.net

Matrix-Assisted Laser Desorption/Ionization (MALDI) is a solid-state technique where the analyte is co-crystallized with a matrix that absorbs laser energy. axt.com.au This process facilitates the desorption and ionization of large molecules, typically producing singly charged ions, which simplifies the interpretation of mass spectra for complex polymers. axt.com.au MALDI-MS is particularly advantageous for analyzing high-mass polymers and can provide a more accurate representation of the high molecular weight portion of a polymer distribution compared to ESI. researchgate.net A key challenge in using MALDI for small molecules like the D4H monomer is the potential for interference from matrix-related ions in the low mass-to-charge (m/z) region. nasa.gov

The combination of these techniques, often with Time-of-Flight (TOF) mass analyzers, provides a comprehensive characterization of D4H-based materials. Tandem mass spectrometry (MS/MS) can further be employed to fragment specific ions, yielding detailed structural information about the polymer backbone and end groups. nih.gov

| Technique | Principle | Primary Ion Type | Best Suited For | Key Advantages | Limitations |

|---|---|---|---|---|---|

| Electrospray Ionization (ESI) | Ions are produced from a liquid solution by applying a high voltage, creating an aerosol. | Multiply charged ions creative-proteomics.com | Low-mass oligomers and coupling with liquid chromatography (LC/GPC). researchgate.net | Minimal fragmentation; easily coupled with LC; suitable for polar molecules. nasa.gov | Potential for ion suppression with high-mass species. researchgate.net |

| Matrix-Assisted Laser Desorption/Ionization (MALDI) | Analyte is mixed with a solid matrix; a laser pulse vaporizes and ionizes the analyte. axt.com.au | Singly charged ions axt.com.au | High molecular weight polymers and macromolecules. creative-proteomics.com | High sensitivity; simple spectra for complex polymers; suitable for non-polar molecules. axt.com.aumdpi.com | Matrix interference in low m/z range; LC coupling is more complex. nasa.gov |

X-ray Diffraction (XRD) for Structural Analysis of Derived Materials

X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the atomic and molecular structure of materials. axt.com.au For materials derived from this compound, such as cross-linked polysiloxane networks, XRD provides crucial insights into their crystallinity, phase composition, and supramolecular organization. researchgate.net The diffraction pattern generated when X-rays interact with a material acts as a unique "fingerprint," allowing for phase identification by comparison to standard databases. umass.edu

In the study of D4H-derived polymers, both Wide-Angle X-ray Diffraction (WAXD) and Small-Angle X-ray Scattering (SAXS) are employed. researchgate.net

Wide-Angle X-ray Diffraction (WAXD): This technique probes the structural order at the atomic to molecular level (short-range order). It is used to determine the degree of crystallinity in a polymer. Crystalline regions produce sharp diffraction peaks, while amorphous components result in a broad halo. axt.com.au Analysis of WAXD patterns can reveal information about the unit cell dimensions and the packing of polymer chains.

Small-Angle X-ray Scattering (SAXS): SAXS investigates larger structural features, typically in the range of 1 to 100 nanometers (long-range order). axt.com.au For D4H-derived materials, SAXS is used to characterize the morphology of phase-separated systems, such as the size, shape, and distribution of domains in a block copolymer or cross-linked network. researchgate.net

For instance, in polysiloxane networks created using 2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane (B36056) (a D4H derivative), WAXD and SAXS analyses are used to investigate the structural aspects and supramolecular organization, which in turn influence the material's mechanical and dielectric properties. researchgate.net

| Technique | Angular Range | Structural Information Probed | Application to D4H-Derived Materials |

|---|---|---|---|

| Wide-Angle X-ray Diffraction (WAXD) | High angles (typically > 5° 2θ) | Atomic-level order, crystallinity, unit cell parameters. researchgate.net | Determining the degree of crystallinity and identifying crystalline phases in polysiloxane networks. |

| Small-Angle X-ray Scattering (SAXS) | Low angles (typically < 5° 2θ) | Nanoscale structural features, such as domain sizes and shapes in multiphase materials. axt.com.auresearchgate.net | Characterizing the supramolecular organization and phase separation in cross-linked polymers. researchgate.net |

Computational Chemistry and Molecular Modeling

Computational methods are indispensable for gaining a deeper understanding of the structure, properties, and reactivity of this compound (D4H) at a molecular level. These techniques complement experimental data by providing insights that are often difficult or impossible to obtain through laboratory work alone.

Density Functional Theory (DFT) Calculations for Structural Optimization

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov For D4H, DFT calculations are employed to determine its most stable three-dimensional conformation, a process known as structural optimization.

The process begins with an initial guess of the molecular structure. The DFT algorithm then calculates the electron density and the total energy of this arrangement. nih.gov By calculating the forces on each atom, the geometry is iteratively adjusted to minimize the total energy until a stable, low-energy structure is found. arxiv.org This optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles. These theoretical values can be compared with experimental data, such as that from X-ray diffraction, to validate the computational model.

| Parameter | Description | Significance for D4H |

|---|---|---|

| Total Energy | The calculated energy of the molecule in a given conformation. | Lower energy indicates a more stable structure. Used to identify the ground state conformation. |

| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms (e.g., Si-O, Si-C, C-H). | Provides fundamental structural data for the D4H ring and its methyl substituents. |

| Bond Angles | The angle formed between three connected atoms (e.g., O-Si-O, Si-O-Si). | Defines the geometry of the cyclosiloxane ring and its puckering. |

| Dihedral Angles | The angle between two intersecting planes, defined by four atoms. | Describes the overall 3D shape and conformation of the cyclic siloxane ring. |

Investigation of Solvent Effects via Continuum Models (e.g., CPCM)

The properties and behavior of a molecule can be significantly influenced by its solvent environment. Modeling this explicitly by including individual solvent molecules is computationally very intensive. The Polarizable Continuum Model (PCM) and its variants, like the Conductor-like Polarizable Continuum Model (CPCM), offer an efficient alternative. wikipedia.org

These models simulate the solvent as a continuous medium with a defined dielectric constant, rather than as individual molecules. The solute (D4H) is placed in a cavity within this continuum. wikipedia.org The model then calculates the electrostatic interactions between the solute's charge distribution and the polarized dielectric medium. This approach allows for the calculation of solvation free energy and the prediction of how properties like conformational stability and reactivity change in different solvents. wikipedia.org For D4H, this is crucial for understanding its behavior in solutions, which is relevant for its use in synthesis and as a precursor for materials deposition. sigmaaldrich.com

| Model | Concept | Calculated Properties | Application for D4H |

|---|---|---|---|

| Continuum Solvation Models (PCM, CPCM) | The solvent is treated as a uniform, polarizable dielectric continuum surrounding the solute molecule. wikipedia.org | - Solvation Free Energy

| Predicting the stability and properties of D4H in various organic solvents used in polymerization reactions and material processing. |

Environmental Research on 2,4,6,8 Tetramethylcyclotetrasiloxane D4h

Occurrence and Distribution in Environmental Compartments

2,4,6,8-Tetramethylcyclotetrasiloxane, also known as D4H, is a volatile methylsiloxane (VMS) that has been identified in various environmental compartments. Its presence is largely attributed to its use in industrial processes and consumer products.

Detection in Atmospheric, Aquatic, and Terrestrial Matrices

Scientific literature indicates the widespread presence of cyclic volatile methylsiloxanes (cVMS) in the environment. While specific quantitative data on the environmental concentrations of D4H are limited, studies on related cVMS compounds, such as octamethylcyclotetrasiloxane (B44751) (D4), provide an indication of their likely distribution.